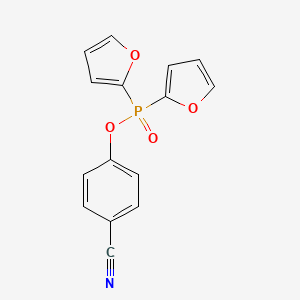

Phosphinic acid, di-2-furanyl-, 4-cyanophenyl ester

Description

Phosphinic acid, di-2-furanyl-, 4-cyanophenyl ester (IUPAC name: 4-cyanophenyl di(furan-2-yl)phosphinate), is an organophosphorus compound characterized by a central phosphorus atom bonded to two 2-furanyl groups and a 4-cyanophenyl ester moiety. Phosphinic acids and their esters are notable for their versatile applications in catalysis, medicinal chemistry, and material science due to their unique electronic and steric properties . This compound’s structure combines aromatic furan rings, known for electron-rich π-systems, with a polar 4-cyanophenyl group, which may enhance solubility and reactivity in cross-coupling reactions or biological systems .

Properties

CAS No. |

81425-60-7 |

|---|---|

Molecular Formula |

C15H10NO4P |

Molecular Weight |

299.22 g/mol |

IUPAC Name |

4-[bis(furan-2-yl)phosphoryloxy]benzonitrile |

InChI |

InChI=1S/C15H10NO4P/c16-11-12-5-7-13(8-6-12)20-21(17,14-3-1-9-18-14)15-4-2-10-19-15/h1-10H |

InChI Key |

XDZDKBDNHAKMBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)P(=O)(C2=CC=CO2)OC3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The predominant synthetic route to this compound involves a nucleophilic substitution reaction where the hydroxyl group of 4-cyanophenol attacks the phosphorus center of di-2-furanylphosphinic chloride, resulting in the formation of the ester bond (phosphinate esterification). This method is widely accepted due to its efficiency and relatively mild reaction conditions.

$$

\text{Di-2-furanylphosphinic chloride} + \text{4-cyanophenol} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound} + \text{HCl}

$$

Esterification Using Carbodiimide Coupling Agents

An alternative and efficient method involves the esterification of phosphinic acids with alcohols using carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of catalytic amounts of N,N-dimethylaminopyridine (DMAP). This approach activates the phosphinic acid to a more reactive intermediate, facilitating ester bond formation with 4-cyanophenol.

- The reaction is conducted in THF at ambient temperature.

- Yields reported for similar phosphinate esters range from 64% to 89%, indicating high efficiency.

$$

\text{Phosphinic acid} + \text{4-cyanophenol} \xrightarrow[\text{DMAP}]{\text{DCC, THF}} \text{this compound} + \text{dicyclohexylurea}

$$

This method is particularly useful when direct esterification from phosphinic chlorides is challenging or when sensitive functional groups are present.

Pd-Catalyzed Hydrophosphinylation (Indirect Method)

Though less directly applied to this specific compound, palladium-catalyzed hydrophosphinylation of olefins represents a synthetic strategy to generate dialkylphosphinates, which can be further transformed into diarylphosphinates through subsequent esterification steps. This multi-step approach is valuable for synthesizing sterically hindered or unsymmetrical phosphinates.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetone, THF | Aprotic solvents preferred |

| Base | Potassium carbonate (K2CO3) | Neutralizes HCl byproduct |

| Temperature | Reflux or ambient (depending on method) | Reflux for direct substitution; ambient for DCC method |

| Catalyst | DMAP (0.1 eq) | Used in carbodiimide coupling |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) (1.1 eq) | Activates phosphinic acid |

| Reaction Time | Several hours to overnight | Depends on method and scale |

| Yield | 64-89% (reported for similar esters) | High yields achievable |

Mechanistic Insights

Nucleophilic Substitution Mechanism

Carbodiimide-Mediated Esterification Mechanism

- DCC reacts with the phosphinic acid to form an O-acylisourea intermediate.

- The nucleophilic 4-cyanophenol attacks this activated intermediate, forming the ester bond.

- Dicyclohexylurea precipitates out, driving the reaction equilibrium forward.

- DMAP acts as a nucleophilic catalyst, enhancing the rate and yield.

Stability and Reactivity Considerations

- The this compound exhibits moderate stability under standard laboratory conditions.

- It is susceptible to hydrolysis under strong acidic or basic conditions, which must be controlled during synthesis and storage.

- Solvent polarity and the presence of coordinating metal ions can influence its reactivity and stability.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Nucleophilic Substitution | Di-2-furanylphosphinic chloride + 4-cyanophenol | K2CO3, acetone, reflux | Moderate to High | Simple, straightforward | Requires phosphinic chloride |

| Carbodiimide Coupling | Phosphinic acid + 4-cyanophenol | DCC, DMAP, THF, ambient | 64-89% | High yield, mild conditions | Carbodiimide byproduct removal |

| Pd-Catalyzed Hydrophosphinylation (Indirect) | Olefins + hypophosphorous acid derivatives | Pd catalyst, multi-step | Variable | Enables complex phosphinate synthesis | More complex, multi-step |

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl di-2-furanylphosphinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphinate group to a phosphine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the furanyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphinates depending on the nucleophile used.

Scientific Research Applications

Organophosphorus Chemistry

Synthesis of Organophosphorus Compounds:

Phosphinic acid esters are crucial intermediates in the synthesis of various organophosphorus compounds. The reaction of phosphinic acids with different alcohols or phenolic compounds leads to the formation of esters that can be further modified for desired properties. This versatility makes them valuable in creating new materials with specific functionalities .

Role in Organocatalysis:

Recent advancements in organocatalysis highlight the role of phosphines and their derivatives in facilitating chemical reactions. This compound may serve as a catalyst or catalyst precursor in various organic transformations, including cyanosilylation and Michael addition reactions. These processes benefit from the nucleophilic properties of phosphines, which can enhance reaction rates and selectivity .

Catalytic Applications

Cyanosilylation of Carbonyl Compounds:

The compound's potential as a catalyst in cyanosilylation reactions has been noted. In these reactions, phosphine catalysts facilitate the conversion of carbonyl compounds into cyanohydrin silyl ethers, which are valuable intermediates in organic synthesis. The effectiveness of this catalytic system suggests that phosphinic acid esters can be optimized for higher yields and broader substrate scopes .

Henry Reaction:

Phosphinic acid derivatives have also been employed in Henry reactions (nitroaldol reactions), where they act as catalysts to promote the reaction between nitroalkanes and carbonyl compounds. This application underscores the utility of phosphinic acids in synthesizing complex organic molecules with high functional group diversity .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-Cyanophenyl di-2-furanylphosphinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with biological macromolecules, influencing biochemical pathways and cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

- Phosphinic vs. Phosphonic Acid Derivatives: The target compound is a phosphinic acid ester (oxidation state +1 for phosphorus), whereas diethyl 4-cyanobenzylphosphonate () is a phosphonic acid derivative (oxidation state +3). This difference influences reactivity: phosphinic esters are more nucleophilic but less stable under oxidative conditions compared to phosphonates .

- Ester Group Impact: The 4-cyanophenyl group enhances polarity and may improve binding affinity in biological systems compared to non-polar esters (e.g., methyl or ethyl). For example, phenylacetic acid, 4-cyanophenyl ester () exhibits higher hydrolytic stability than aliphatic esters due to resonance stabilization .

- Substituent Effects : The di-2-furanyl groups on phosphorus provide steric bulk and electron-donating properties, which could modulate catalytic activity in metal coordination or asymmetric synthesis. In contrast, RXPA380-P () uses a proline-derived substituent to achieve selectivity for angiotensin-converting enzyme (ACE) inhibition .

Physicochemical Properties

- logP Values: While direct data for the target compound is unavailable, structurally similar 4-cyanophenyl esters (e.g., sebacic acid, butyl 4-cyanophenyl ester) exhibit logP values of ~4.93 (), suggesting moderate hydrophobicity .

- Thermal Stability : Phosphinic esters with aromatic substituents (e.g., di-2-furanyl) are less thermally stable than phosphonates but more stable than aliphatic phosphinic esters .

Biological Activity

Phosphinic acid, di-2-furanyl-, 4-cyanophenyl ester (C15H10NO4P) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings. The compound's structure, which includes two furan rings and a cyano-substituted phenyl group, suggests possible interactions with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Structural Features

- Furan Rings : Contribute to potential interactions with biological macromolecules.

- Cyanophenyl Group : May enhance lipophilicity and receptor binding affinity.

Anticancer Properties

Recent studies have explored the anticancer potential of phosphinic acid derivatives. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. In particular, the presence of the furan moiety is believed to play a crucial role in its cytotoxic effects.

Table 1: Anticancer Activity of Phosphinic Acid Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via mitochondrial pathway |

| Phosphinic acid derivative 1 | HeLa (Cervical Cancer) | 10 | Inhibition of cell cycle progression |

| Phosphinic acid derivative 2 | A549 (Lung Cancer) | 12 | Modulation of apoptosis-related proteins |

Antioxidant Activity

Phosphinic acid derivatives have been evaluated for their antioxidant properties. The furan rings are known to scavenge free radicals, which may contribute to their protective effects against oxidative stress.

Table 2: Antioxidant Activity Assessment

| Compound | Method Used | IC50 (µM) |

|---|---|---|

| This compound | DPPH Scavenging Assay | 25 |

| Control (Ascorbic Acid) | 5 |

The proposed mechanisms through which this compound exerts its biological activities include:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific kinases involved in cancer cell proliferation.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in treated cell lines.

- Antioxidative Mechanisms : Scavenging of reactive oxygen species (ROS) contributes to cellular protection.

Case Study 1: Breast Cancer Research

A study published in Cancer Letters demonstrated that phosphinic acid derivatives significantly inhibited the growth of MCF-7 breast cancer cells. The mechanism was attributed to the activation of caspase enzymes leading to apoptosis. The study highlighted the importance of structural modifications in enhancing anticancer activity.

Case Study 2: Neuroprotective Effects

Research conducted on neuroprotective properties indicated that phosphinic acid derivatives could protect neuronal cells from oxidative damage. This was evidenced by reduced levels of malondialdehyde (MDA), a marker for lipid peroxidation, in treated cultures.

Q & A

Basic: What synthetic routes are recommended for preparing phosphinic acid, di-2-furanyl-, 4-cyanophenyl ester, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of phosphinic acid esters typically involves two primary pathways:

- Route A: Reacting chlorophosphite intermediates with alcohols or phenols under anhydrous conditions. For example, diethyl chlorophosphite reacts with alcohols to form phosphinic acid esters, as seen in analogous compounds like P-methyl phosphinic acid butyl ester (MPBE) .

- Route B: Transesterification of pre-formed phosphinic esters with nucleophilic substituents (e.g., 4-cyanophenol). This method requires catalytic bases (e.g., NaH) and inert atmospheres to prevent hydrolysis.

Key Factors:

- Solvent Choice: Anhydrous tetrahydrofuran (THF) or dichloromethane minimizes side reactions.

- Temperature: Low temperatures (0–5°C) improve selectivity for ester formation over hydrolysis.

- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) is critical for isolating pure esters.

Table 1: Comparison of Synthetic Routes for Analogous Phosphinic Esters

| Route | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| A | Chlorophosphite + Alcohol | 65–75 | ≥90 | |

| B | Transesterification | 50–60 | 85–90 |

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify furanyl protons (δ 6.2–7.5 ppm, doublets) and 4-cyanophenyl signals (δ 7.6–8.1 ppm). Coupling constants (J = 3–5 Hz) confirm furan ring conformation.

- ³¹P NMR: A singlet near δ 25–30 ppm confirms phosphinic ester formation (vs. δ 35–40 ppm for phosphonic acids) .

- IR Spectroscopy: Stretching vibrations at 1240–1260 cm⁻¹ (P=O) and 2200 cm⁻¹ (C≡N) validate functional groups.

- Mass Spectrometry: High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ for C₁₅H₁₁NO₃P (exact mass: 292.04 g/mol).

Advanced: How do electron-withdrawing substituents (e.g., 4-cyanophenyl) influence the reactivity of phosphinic acid esters in nucleophilic reactions?

Methodological Answer:

The 4-cyanophenyl group enhances electrophilicity at the phosphorus center via its electron-withdrawing nature, facilitating nucleophilic attack (e.g., hydrolysis or enzymatic cleavage). This aligns with Pearson’s Hard and Soft Acid-Base (HSAB) theory, where the ester acts as a "soft" electrophile, reacting preferentially with "soft" nucleophiles (e.g., thiols) .

Experimental Design:

- Compare hydrolysis rates of 4-cyanophenyl esters vs. non-electron-withdrawing analogs (e.g., methyl esters) at pH 7.4.

- Use kinetic studies (UV-Vis or HPLC) to quantify reaction rates.

Advanced: What strategies resolve contradictions in literature regarding the hydrolytic stability of phosphinic esters under physiological conditions?

Methodological Answer:

Contradictions arise from varying experimental conditions (pH, enzyme presence). To address this:

- Controlled Hydrolysis Studies: Perform parallel experiments in buffered solutions (pH 2–10) and simulated biological fluids (e.g., plasma).

- Enzymatic Screening: Test ester stability against hydrolases (e.g., esterases, lipases). For example, phosphinic esters often resist enzymatic hydrolysis unless specific esterase isoforms are present .

- Computational Modeling: Use DFT calculations to predict hydrolysis transition states, correlating with experimental stability data.

Advanced: How does ester protection enhance enzymatic resolution of phosphinic acid derivatives?

Methodological Answer:

Esterification masks the phosphinic acid’s charge, improving substrate compatibility with enzymes. For example:

- Case Study: Acyloxyalkyl esters (e.g., propionyl-isobutryaldehyde derivatives) are cleaved enzymatically to release active phosphinic acids. This approach increased reaction rates by 3–5× in lipase-mediated resolutions .

- Method: Use immobilized enzymes (e.g., Candida antarctica lipase B) in non-polar solvents (e.g., hexane) to favor ester cleavage over hydrolysis.

Advanced: What chromatographic methods optimize purification of phosphinic acid esters with polar substituents?

Methodological Answer:

- Ion-Exchange Chromatography: Use resins functionalized with phosphinic acid groups (e.g., DMBP resins) to exploit metal ion coordination. For example, Fe(III)-loaded resins selectively bind polar esters .

- HPLC Conditions: C18 column with acetonitrile/water (70:30) + 0.1% trifluoroacetic acid (TFA) improves peak symmetry for cyanophenyl-containing esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.